Cinchophen hydriodide Cinchophen hydriodide
Brand Name: Vulcanchem
CAS No.: 132-59-2
VCID: VC0230006
InChI:
SMILES:
Molecular Formula: C14H14N3NaO5S2
Molecular Weight: 0

Cinchophen hydriodide

CAS No.: 132-59-2

Cat. No.: VC0230006

Molecular Formula: C14H14N3NaO5S2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Cinchophen hydriodide - 132-59-2

Specification

CAS No. 132-59-2
Molecular Formula C14H14N3NaO5S2
Molecular Weight 0

Introduction

Chemical Identification and Properties

Cinchophen hydriodide is a quinoline-based compound characterized by its specific salt formation with hydroiodic acid. The compound has been cataloged with precise identification parameters that distinguish it from other cinchophen derivatives.

Basic Identification Parameters

Cinchophen hydriodide is identified by the CAS Registry Number 132-59-2, providing a unique identifier for this specific salt form . The molecular formula is C16H12INO2, reflecting the addition of hydroiodic acid to the parent cinchophen structure . The formula weight of cinchophen hydriodide is 377.18 g/mol, which is significantly higher than the parent compound due to the addition of the iodide ion .

Structural Characteristics

The chemical structure of cinchophen hydriodide is derived from its parent compound cinchophen (2-phenylquinoline-4-carboxylic acid). The parent compound contains a quinoline ring system with a phenyl substituent at the 2-position and a carboxylic acid group at the 4-position . In the hydriodide salt, the nitrogen of the quinoline ring is protonated, with iodide serving as the counterion.

The parent cinchophen has a molecular formula of C16H11NO2 and a molecular weight of 249.264 g/mol . The conversion to the hydriodide salt increases the molecular weight by approximately 128 g/mol, accounting for the addition of hydrogen iodide.

Physical Properties

Table 1: Physical and Chemical Properties of Cinchophen Hydriodide

PropertyValueReference
CAS Number132-59-2
Molecular FormulaC16H12INO2
Molecular Weight377.18 g/mol
Physical StateCrystalline solid
Parent CompoundCinchophen (C16H11NO2)
Parent MW249.264 g/mol

Relationship to Parent Compound

The parent compound cinchophen has a well-documented history in pharmaceutical research, which provides context for understanding the significance of its hydriodide salt form.

Historical Development

Cinchophen, also known as phenylcinchoninic acid, was discovered in 1887 by researchers Doebner and Gieseke . It was later introduced into medicine under the trade name "atophan" in 1908 by Nicolaier and Dohrn . This historical context is important for understanding the development trajectory of various salt forms, including the hydriodide derivative.

Structural Comparison with Related Compounds

Cinchophen belongs to the chemical class of quinoline derivatives. The parent compound's IUPAC name is 2-phenylquinoline-4-carboxylic acid . The hydriodide salt differs from other related compounds such as cinchophen sodium dihydrate (CID 44725916), which has been documented with a molecular weight of 307.28 g/mol .

Synthesis and Preparation Methods

The synthesis of cinchophen hydriodide is based on the preparation of the parent compound followed by salt formation. Understanding the synthetic pathway provides insight into the compound's chemical properties and potential modifications.

Doebner Synthesis of Parent Compound

The parent compound cinchophen is typically synthesized via the Doebner reaction, which involves the condensation of pyruvic acid, aniline, and benzaldehyde . This multi-component reaction produces the quinoline carboxylic acid structure characteristic of cinchophen.

The detailed synthetic procedure involves:

  • Combining pyruvic acid (22 ml, 0.25 mol) with benzaldehyde (24 ml, 0.236 mol) in 200 ml of ethanol

  • Heating the mixture to boiling point

  • Adding aniline (23 ml, 0.248 mol) in 100 ml of ethanol slowly over 1 hour

  • Refluxing the mixture for approximately 3 hours

  • Allowing the reaction to stand overnight

  • Filtering and recrystallizing the crude product using hot ethanol

Pharmacological Significance

Although specific pharmacological data for cinchophen hydriodide is limited in the search results, the parent compound's history provides context for understanding potential applications of the salt form.

Historical Medical Applications

The parent compound cinchophen was extensively used in medicine from 1908 until the 1930s for various conditions including:

  • Treatment of gout

  • Management of various forms of arthritis

  • Relief of pain across multiple conditions

Chemical Derivatives and Research Applications

Research on cinchophen has extended to various derivatives, suggesting potential applications for modified forms including the hydriodide salt.

Chemical Modifications and Derivatives

Research has explored various modifications of cinchophen, including:

  • Formation of acid chloride derivatives

  • Synthesis of amide derivatives

  • Reduction to amine derivatives

  • Development of Schiff bases

These modifications demonstrate the versatility of the cinchophen scaffold for chemical derivatization, which may extend to applications of the hydriodide salt.

Analytical Characterization

Standard analytical approaches can be applied to characterize cinchophen hydriodide, based on methods used for related compounds.

Spectroscopic Analysis

Related cinchophen derivatives have been characterized using spectroscopic methods including:

  • IR spectroscopy: Identifying characteristic functional groups such as carboxylic acid (C=O) stretching, aromatic C-H stretching, and C=N stretching

  • NMR spectroscopy: Confirming structural assignments through proton and carbon signals

  • Mass spectrometry: Verifying molecular weight and fragmentation patterns

Similar approaches would be applicable to cinchophen hydriodide, with additional consideration for the presence of the iodide counterion.

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